molecular formula C26H14 B091255 DIBENZO(cd,lm)PERYLENE CAS No. 188-96-5

DIBENZO(cd,lm)PERYLENE

Cat. No. B091255
CAS RN: 188-96-5
M. Wt: 326.4 g/mol
InChI Key: WCXXBFNWCCIYQO-UHFFFAOYSA-N
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Description

DIBENZO(cd,lm)PERYLENE is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It is a complex organic compound that is used in various industrial and scientific research .


Synthesis Analysis

The synthesis of DIBENZO(cd,lm)PERYLENE has been discussed in several studies . For instance, one method involves the use of a wide-bandgap perovskite and a rational energetic level hole transport materials based on polycyclic aromatic hydrocarbon molecules .


Molecular Structure Analysis

The molecular structure of DIBENZO(cd,lm)PERYLENE is complex, with a molecular weight of 326.3894 . The structure can be viewed using specific software .

Scientific Research Applications

  • Structure Analysis : Marczyk, Waluk, and Fetzer (1996) conducted a study using polarized spectroscopy techniques like linear dichroism and fluorescence anisotropy, combined with quantum chemical studies, to determine the structure of dibenzo[cd,lm]perylene. They concluded that there is a geometry change in the first excited singlet state of the compound (Marczyk, Waluk, & Fetzer, 1996).

  • Identification in Pyrolysis Products : Oña and Wornat (2007) identified dibenzo[cd,lm]perylene in the pyrolysis products of a Fischer-Tropsch synthetic jet fuel. They used high-pressure liquid chromatography (HPLC) and other spectroscopic techniques for this identification, contributing to the understanding of combustion and pyrolysis processes (Oña & Wornat, 2007).

  • Synthesis from Dibenzoanthrones : Suga et al. (2002) synthesized undecacyclic aromatic hydrocarbons by condensing dibenzoanthrones. This process yielded compounds like dibenzo[cd,lm]perylene, contributing to the field of organic synthesis and materials science (Suga et al., 2002).

  • Clar Reaction Study : Ehrenhauser and Wornat (2011) investigated the Clar reaction of 7H-benz[de]anthracen-7-one, yielding products like dibenzo[cd,lm]perylene. This study contributes to the understanding of chemical reactions involving polycyclic aromatic hydrocarbons (Ehrenhauser & Wornat, 2011).

  • Synthesis of Reduced Analogs : Takahashi et al. (2007) prepared a family of tetrahydro-2,9-diazadibenzo[cd,lm]perylenes, showcasing a new synthetic strategy and expanding the possibilities for functionalized perylene derivatives (Takahashi et al., 2007).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling DIBENZO(cd,lm)PERYLENE . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

heptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4,6,8,10,13(23),14,16,18,20(24),21,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-3-15-7-11-19-21-13-9-17-5-2-6-18-10-14-22(26(21)24(17)18)20-12-8-16(4-1)23(15)25(19)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXBFNWCCIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC=C6)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172140
Record name Dibenzo(cd,lm)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DIBENZO(cd,lm)PERYLENE

CAS RN

188-96-5
Record name Dibenzo[cd,lm]perylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(cd,lm)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(cd,lm)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With reference to the following scheme, perinaphthene and zinc powder were added to pyridine (I in the following synthesis scheme), 50 ml of 80% acetic acid was added dropwise thereto with stirring under reflux in nitrogen flow over five hours, the resulting precipitate (II in the following synthesis scheme I) was filtrated, was dehydrated and sublimated using a vacuum sublimation apparatus and thereby yielded unsubstituted peropyrene (III in the following synthesis scheme).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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